BenchChemオンラインストアへようこそ!

A-9758

RORγt inverse agonism Species cross-reactivity Preclinical translation

A-9758 (2055271-22-0) is the optimal RORγt inverse agonist for cross-species translational research. Its consistent potency across human, mouse, rat, and dog orthologs (IC50 20-64nM) eliminates the need for multiple tool compounds. Validated in primary human immune cells and in vivo models of IL-23-driven inflammation, it offers a unique bridge from target validation to preclinical proof-of-concept.

Molecular Formula C25H23Cl2F3N2O3
Molecular Weight 527.4 g/mol
Cat. No. B1192055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-9758
SynonymsA-9758;  A 9758;  A9758
Molecular FormulaC25H23Cl2F3N2O3
Molecular Weight527.4 g/mol
Structural Identifiers
InChIInChI=1S/C25H23Cl2F3N2O3/c1-13-9-15(25(28,29)30)10-21-18(13)11-16(31(21)2)12-19-20(26)4-3-17(22(19)27)23(33)32-7-5-14(6-8-32)24(34)35/h3-4,9-11,14H,5-8,12H2,1-2H3,(H,34,35)
InChIKeyNVDKGFYFKVWJLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-[2,4-Dichloro-3-[[1,4-dimethyl-6-(trifluoromethyl)indol-2-yl]methyl]benzoyl]piperidine-4-carboxylic acid (A-9758): RORγt Inverse Agonist for Th17-Driven Inflammation Research


1-[2,4-Dichloro-3-[[1,4-dimethyl-6-(trifluoromethyl)indol-2-yl]methyl]benzoyl]piperidine-4-carboxylic acid, also designated A-9758 (CAS: 2055271-22-0), is a small molecule inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt) [1]. It was optimized from a high-throughput screening hit to achieve potent, selective modulation of RORγt transcriptional activity [2]. As an inverse agonist, A-9758 actively suppresses constitutive RORγt-driven transcription, a mechanism distinct from neutral antagonists . Its primary applications lie in preclinical research models of Th17-mediated autoimmune and inflammatory conditions, including psoriasis and inflammatory arthritis [1].

Why Generic RORγt Modulators Cannot Substitute for 1-[2,4-Dichloro-3-[[1,4-dimethyl-6-(trifluoromethyl)indol-2-yl]methyl]benzoyl]piperidine-4-carboxylic Acid (A-9758)


RORγt inverse agonists exhibit marked heterogeneity in potency, species cross-reactivity, and functional selectivity despite targeting the same nuclear receptor [1]. Compounds such as TMP778, MRL-871, and VTP-43742 each possess distinct potency profiles and species selectivity patterns that preclude simple interchangeability . Furthermore, the distinction between inverse agonism and neutral antagonism carries profound implications for the magnitude of transcriptional suppression achievable in cellular models [2]. Substituting A-9758 with an alternative RORγt modulator without verifying equivalent potency, species cross-reactivity, and functional pharmacology risks experimental irreproducibility and misinterpretation of pathway biology [1].

Quantitative Evidence Guide: 1-[2,4-Dichloro-3-[[1,4-dimethyl-6-(trifluoromethyl)indol-2-yl]methyl]benzoyl]piperidine-4-carboxylic Acid (A-9758) Differentiation


A-9758 Demonstrates Multi-Species RORγt Inhibitory Activity with Comparable Potency Across Human, Mouse, Dog, and Rat Orthologs

A-9758 inhibits RORγ transactivation across multiple species with IC50 values of 38 nM (human), 20 nM (mouse), 25 nM (dog), and 64 nM (rat) . In contrast, many RORγt modulators including TMP778 exhibit species-dependent potency variations or restricted cross-reactivity, limiting their translational utility in multi-species preclinical workflows .

RORγt inverse agonism Species cross-reactivity Preclinical translation

A-9758 Suppresses IL-17A Secretion from Human CD4+ T Cells with an IC50 of 100 nM in TCR-Stimulated Primary Cell Assays

In TCR-stimulated primary human CD4+ T cells, A-9758 inhibits IL-17A secretion with an IC50 of 100 nM [1]. This cellular potency is notably superior to compounds such as RORγt inverse agonist 13 (Compound 3i), which exhibits an IC50 of 63.8 nM in recombinant reporter assays but demonstrates substantially reduced functional potency in primary cell cytokine release assays .

IL-17A inhibition Primary human T cells Th17 effector function

A-9758 Demonstrates Consistent Inhibitory Activity Across Human and Mouse Th17 Cells (IC50 100 nM and 38 nM Respectively)

A-9758 inhibits TCR-mediated IL-17A secretion with IC50 values of 100 nM in human CD4+ T cells and 38 nM in in vitro differentiated mouse Th17 cells [1]. This human-mouse potency correlation (<3-fold difference) compares favorably with compounds such as TMP778, which demonstrates an IC50 of 7 nM in human FRET assays but shifts to 63 nM in IL-17F promoter assays with no reported primary mouse Th17 cell functional data .

Human-mouse correlation Th17 differentiation Translational pharmacology

A-9758 Exhibits Predictable Physicochemical Properties with pKa 4.36 and DMSO Solubility of 10 mM

A-9758 has a predicted pKa of 4.36 ± 0.20 and a defined DMSO solubility specification of 10 mM . These defined parameters contrast with many research-stage RORγt tool compounds where solubility and ionization data remain unpublished or vendor-dependent, introducing formulation variability . The carboxylic acid moiety contributes to its acidic pKa, enabling predictable ionization behavior at physiological pH for in vitro assay design.

Formulation compatibility Physicochemical characterization In vitro assay preparation

Recommended Application Scenarios for 1-[2,4-Dichloro-3-[[1,4-dimethyl-6-(trifluoromethyl)indol-2-yl]methyl]benzoyl]piperidine-4-carboxylic Acid (A-9758)


Multi-Species Preclinical Studies Requiring Consistent RORγt Target Engagement Across Human, Mouse, Dog, and Rat Orthologs

A-9758 is optimally suited for research programs requiring parallel evaluation of RORγt inhibition across multiple preclinical species. Its IC50 values range from 20 to 64 nM across mouse, dog, rat, and human RORγ orthologs, maintaining potency within a <3-fold window [1]. This consistency eliminates the need for species-specific tool compounds when designing integrated in vitro-to-in vivo studies spanning human target validation, rodent efficacy models, and non-rodent safety pharmacology assessments.

Human Primary T Cell Assays Evaluating Th17 Effector Function and IL-17A Suppression

A-9758 demonstrates functional potency in TCR-stimulated human CD4+ T cells (IC50 = 100 nM) and in vitro differentiated mouse Th17 cells (IC50 = 38 nM) [1]. This makes A-9758 the compound of choice for ex vivo studies utilizing primary human immune cells where target engagement in a physiologically relevant cellular context is critical for translational validity [2].

In Vivo Models of IL-23-Driven Psoriasiform Dermatitis and Inflammatory Arthritis

A-9758 has been validated in preclinical models of IL-23-mediated skin and joint inflammation, demonstrating therapeutic efficacy when administered during active disease [1]. It significantly attenuates IL-23-driven psoriasiform dermatitis and blocks the accumulation of RORγt+ cells in vivo [2]. Researchers investigating the IL-23/IL-17 axis in autoimmune models should prioritize A-9758 as a pharmacologic tool with established in vivo proof-of-concept.

Ex Vivo Human Whole Blood Assays for Translational Biomarker Studies

A-9758 exhibited efficacy in an ex vivo human whole blood assay, suggesting small molecule inverse agonists of RORγt could be efficacious in human IL-17–related diseases [1]. This property positions A-9758 as a valuable tool for translational studies seeking to bridge preclinical findings with human biomarker responses prior to clinical candidate selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-9758

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.